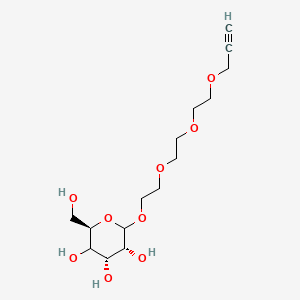
beta-Glc-TEG-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Glc-TEG-Alkyne: is a compound that combines the properties of a carbohydrate with a terminal alkyne group. This unique structure allows it to be used in various biochemical applications, particularly in click chemistry reactions. The compound is often utilized in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glc-TEG-Alkyne involves the attachment of a terminal alkyne group to a carbohydrate molecule. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate are protected using suitable protecting groups.
Introduction of the Alkyne Group: The protected carbohydrate is then reacted with an alkyne-containing reagent under specific conditions to introduce the alkyne group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: beta-Glc-TEG-Alkyne is primarily used in click chemistry reactions, where it reacts with azide-containing compounds to form stable triazole linkages
Substitution Reactions: The alkyne group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the alkyne group with other functional groups.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Carbohydrates: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Glycosylation Studies: Used to study the glycosylation of proteins and other biomolecules.
Protein Modification: Utilized in the modification of proteins for various biochemical applications.
Biology:
Labeling and Detection: Used in labeling and detection of biomolecules in glycobiology research.
Medicine:
Disease Research: Employed in the research of diseases such as cancer and diabetes.
Industry:
Mechanism of Action
Mechanism: beta-Glc-TEG-Alkyne exerts its effects through its terminal alkyne group, which allows it to participate in click chemistry reactions. The alkyne group reacts with azide-containing compounds to form stable triazole linkages, facilitating the labeling and modification of biomolecules .
Molecular Targets and Pathways:
Azide-Containing Compounds: The primary molecular targets for this compound in click chemistry reactions.
Triazole Formation Pathway: The pathway involved in the formation of triazole linkages during click chemistry reactions.
Comparison with Similar Compounds
beta-GlcNAc-TEG-Alkyne: Similar in structure but contains an N-acetylglucosamine moiety instead of a glucose moiety.
Other Alkyne-Containing Carbohydrates: Compounds with similar alkyne groups but different carbohydrate backbones.
Uniqueness: beta-Glc-TEG-Alkyne is unique due to its combination of a carbohydrate backbone with a terminal alkyne group, allowing it to participate in click chemistry reactions and be used in a wide range of biochemical applications .
Properties
Molecular Formula |
C15H26O9 |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
InChI Key |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
Canonical SMILES |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















